molecular formula C21H20N4O4 B2448380 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1240109-77-6

3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No. B2448380
CAS RN: 1240109-77-6
M. Wt: 392.415
InChI Key: AFZWIZCMCSSEOR-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, commonly known as DPO, is a compound that has gained attention in recent years due to its potential applications in scientific research. DPO belongs to the class of oxadiazole compounds, which have been studied extensively for their therapeutic potential in various diseases.

Scientific Research Applications

Structural and Synthetic Insights

Research has provided insights into the structural characteristics and synthetic approaches for compounds related to "3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole". For example, the study of NH-pyrazoles has revealed details about their tautomerism and hydrogen bonding patterns, offering foundational knowledge for designing related compounds with specific properties (Cornago et al., 2009). Additionally, the development of heterocyclic derivatives like 1,3,4-oxadiazole and pyrazoles has been examined for their pharmacological potentials, including toxicity assessment and tumor inhibition (Faheem, 2018).

Biological Applications

The exploration of novel pyrazole derivatives containing 1,3,4-oxadiazoline has been a focus of research, indicating potential anti-tumor activities. Such compounds have been designed and tested for their efficacy in vitro, with some showing promising results against specific cancer cell lines (Le, 2015). This research area is crucial for the development of new therapeutic agents.

Luminescent Properties

Studies on the luminescent properties of related oxadiazole compounds have also been conducted. These investigations provide valuable information on the potential of such compounds for applications in material science, such as the development of new luminescent materials for technological applications (Mikhailov et al., 2018).

Molecular Interactions and Complex Formation

Research into the molecular interactions and complex formation capabilities of pyrazole-based compounds with metals has been carried out. Such studies offer insights into their potential use in coordination chemistry and materials science, expanding the applications of these compounds beyond biological activities (Kumarasinghe et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves the reaction of 2,4-dimethoxybenzohydrazide with ethyl 4-bromobenzoate to form 3-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with thionyl chloride and sodium azide to form 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole.", "Starting Materials": [ "2,4-dimethoxybenzohydrazide", "ethyl 4-bromobenzoate", "thionyl chloride", "sodium azide" ], "Reaction": [ "Step 1: Reaction of 2,4-dimethoxybenzohydrazide with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate to form 3-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with thionyl chloride and pyridine to form the corresponding acid chloride.", "Step 3: Reaction of the acid chloride from step 2 with sodium azide in the presence of a catalyst such as copper(I) iodide to form 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole." ] }

CAS RN

1240109-77-6

Molecular Formula

C21H20N4O4

Molecular Weight

392.415

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H20N4O4/c1-4-28-14-7-5-13(6-8-14)17-12-18(24-23-17)21-22-20(25-29-21)16-10-9-15(26-2)11-19(16)27-3/h5-12H,4H2,1-3H3,(H,23,24)

InChI Key

AFZWIZCMCSSEOR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC

solubility

not available

Origin of Product

United States

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